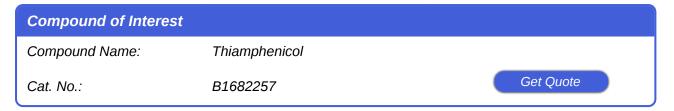


Thiamphenicol: A Comprehensive Technical Guide to its Physicochemical Properties for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physicochemical properties of **thiamphenicol**, a potent, broad-spectrum antibiotic. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows.

Core Physicochemical Properties

A comprehensive understanding of **thiamphenicol**'s physicochemical characteristics is fundamental for its application in research and development, influencing everything from formulation to bioavailability. The following tables summarize the key quantitative data for this compound.

Table 1: General Physicochemical Properties of **Thiamphenicol**



Property	Value	Reference(s)
Molecular Formula	C12H15Cl2NO5S	[1][2]
Molecular Weight	356.22 g/mol	[1]
Appearance	White to off-white crystalline powder	[1][2]
Melting Point	163-166 °C	[3]
pKa (Strongest Acidic)	8.75	[4]
logP (Octanol/Water)	-0.22 to 0.33	[4]

Table 2: Solubility of **Thiamphenicol** in Various Solvents

Solvent	Solubility	Reference(s)
Water	Slightly soluble (2.27 mg/mL)	[4][5]
Ethanol	50 mg/mL	[1][6]
Dimethyl Sulfoxide (DMSO)	~30 mg/mL	[7]
Dimethylformamide (DMF)	~30 mg/mL	[7]
Acetonitrile	Soluble	[3]
1:1 DMSO:PBS (pH 7.2)	~0.5 mg/mL	[7]

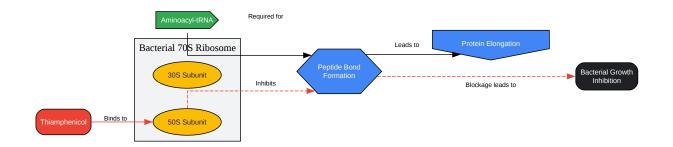
Table 3: Spectral Characteristics of **Thiamphenicol**

Spectral Data	Wavelength/Wavenumber	Reference(s)
UV-Vis Absorption Maxima (in 95% Ethanol)	224 nm, 266 nm, 274 nm	[3][8]
FT-IR Main Peaks (cm ⁻¹)	~1694, ~1314, ~1152	[9]
Mass Spectrometry (m/z) - [M+H] ⁺	356.012	[10]



Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Thiamphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. Its primary target is the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. By binding to the 50S subunit, **thiamphenicol** obstructs the peptidyl transferase center, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain. This targeted action disrupts essential cellular processes, ultimately inhibiting bacterial growth and replication.



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Mechanism of action of **thiamphenicol** on the bacterial ribosome.

Experimental Protocols

The following sections outline standardized methodologies for determining the key physicochemical properties of **thiamphenicol**. These protocols are based on established guidelines from regulatory bodies such as the OECD and USP.

Determination of Solubility (Shake-Flask Method)

This protocol is adapted from the OECD Test Guideline 107.[11]

• Preparation of Solvent: Prepare the desired solvent (e.g., purified water, ethanol).



- Sample Preparation: Weigh an excess amount of **thiamphenicol** into a clean, dry flask.
- Incubation: Add a known volume of the solvent to the flask. Seal the flask and place it in a mechanical shaker or agitator. Maintain a constant temperature (e.g., 25 °C or 37 °C).
- Equilibration: Agitate the flasks for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the time required to reach equilibrium.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the samples to ensure clear separation of the solid and liquid phases.
- Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.
- Quantification: Determine the concentration of thiamphenicol in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
- Calculation: Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Determination of Melting Point (Capillary Method)

This protocol is based on the USP General Chapter <741>.[12]

- Sample Preparation: Ensure the **thiamphenicol** sample is finely powdered and dry.
- Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a compact column of 2.5-3.5 mm in height.
- Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
- Heating: Heat the apparatus to a temperature approximately 10 °C below the expected melting point.
- Melting Point Determination: Begin heating at a rate of approximately 1 °C/min.
- Observation: Record the temperature at which the substance is first observed to collapse or shrink (onset of melting) and the temperature at which it becomes completely liquid (completion of melting). The range between these two temperatures is the melting range.



Determination of pKa (Potentiometric Titration)

This protocol is based on the OECD Guideline for Testing of Chemicals 112.[13][14]

- Apparatus: Use a calibrated pH meter with a suitable electrode.
- Sample Preparation: Dissolve a precisely weighed amount of **thiamphenicol** in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
- Titration Setup: Place the solution in a thermostatted vessel and immerse the pH electrode.
- Titration: Titrate the solution with a standardized solution of a strong acid or base (depending on the nature of the analyte). Add the titrant in small increments.
- Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of logP (Shake-Flask Method)

This protocol is adapted from the OECD Test Guideline 107.[11][15]

- Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.
- Sample Preparation: Prepare a stock solution of **thiamphenicol** in either n-octanol or water.
- Partitioning: In a suitable vessel, combine known volumes of the pre-saturated n-octanol and water. Add a small volume of the thiamphenicol stock solution.
- Equilibration: Shake the vessel at a constant temperature for a sufficient time to allow for partitioning equilibrium to be reached.
- Phase Separation: Separate the n-octanol and water phases, typically by centrifugation.

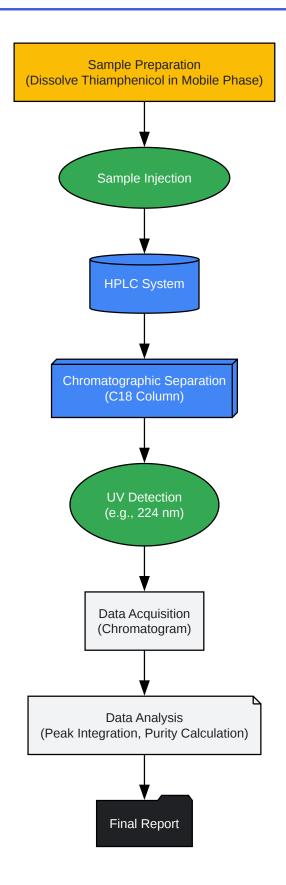


- Concentration Analysis: Determine the concentration of thiamphenicol in both the n-octanol
 and water phases using a suitable analytical method (e.g., UV-Vis spectrophotometry or
 HPLC).
- Calculation: The partition coefficient (P) is the ratio of the concentration of **thiamphenicol** in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Experimental Workflows

The following diagram illustrates a typical workflow for the analysis of **thiamphenicol** purity using High-Performance Liquid Chromatography (HPLC), a common and essential technique in pharmaceutical research and quality control.





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A generalized workflow for the purity analysis of thiamphenicol by HPLC.



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- To cite this document: BenchChem. [Thiamphenicol: A Comprehensive Technical Guide to its Physicochemical Properties for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682257#physicochemical-properties-of-thiamphenicol-for-research-applications]

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